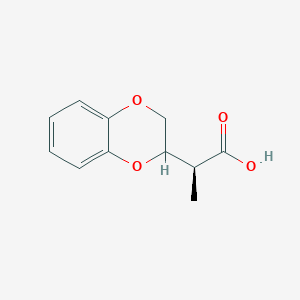
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions. The propanoic acid moiety can be introduced through reductive amination reactions involving suitable aldehydes or ketones. This compound's unique structure allows for diverse modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The benzodioxin ring facilitates binding to hydrophobic pockets in proteins, while the propanoic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions may lead to modulation of enzymatic activity or receptor signaling pathways.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxin compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects : There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. They may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzodioxin derivatives, revealing that certain modifications significantly enhanced their effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing promising results comparable to standard antibiotics .
- Cancer Cell Line Studies : In a comparative study on the anticancer effects of different benzodioxin derivatives, this compound demonstrated a significant reduction in cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls.
- Neuroprotection : Research into the neuroprotective properties indicated that this compound could inhibit neuronal apoptosis in models of oxidative stress-induced injury. It showed promise in reducing markers of inflammation and apoptosis in neuronal cells .
特性
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVZSBKSZGWWJV-BYDSUWOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














